![molecular formula C12H11N5OS2 B15135996 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole is a complex organic compound that features a tetrazole ring, a sulfinyl group, and an isothiocyanate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition of organic azides with nitriles, which forms the tetrazole ring . The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and subsequent oxidation . The sulfinyl group is often introduced via oxidation of a thioether precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of heterogeneous catalysts to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The isothiocyanate group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the tetrazole ring under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins, potentially inhibiting enzyme activity . The tetrazole ring can interact with metal ions, affecting various biochemical pathways . The sulfinyl group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative used in similar applications.
1H-Benzotriazole: Another heterocyclic compound with corrosion-inhibiting properties.
1-Phenyltetrazole-5-thione: A sulfur-containing tetrazole derivative with unique reactivity.
Uniqueness
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isothiocyanate group allows for specific interactions with biological targets, while the sulfinyl group enhances its stability and reactivity compared to simpler tetrazole derivatives .
Properties
Molecular Formula |
C12H11N5OS2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole |
InChI |
InChI=1S/C12H11N5OS2/c18-20(9-5-4-8-13-10-19)12-14-15-16-17(12)11-6-2-1-3-7-11/h1-3,5-7,9H,4,8H2/b9-5+ |
InChI Key |
MEYVIFWSUCHGRX-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)/C=C/CCN=C=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)C=CCCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)


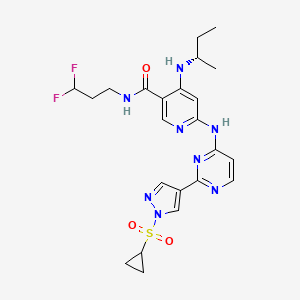

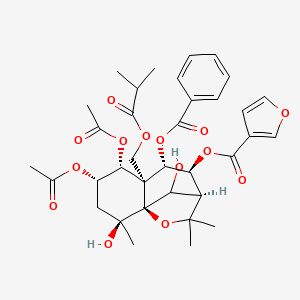
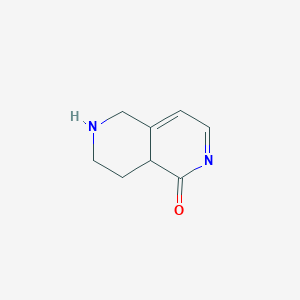
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
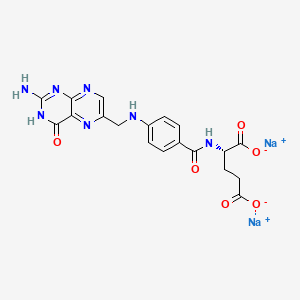
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
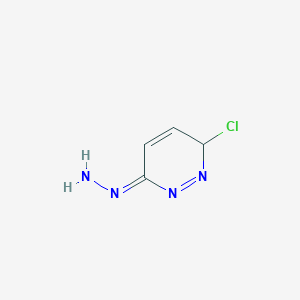
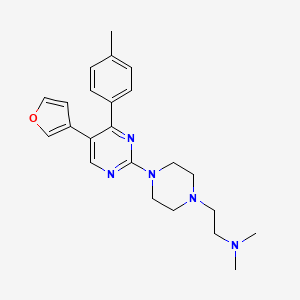
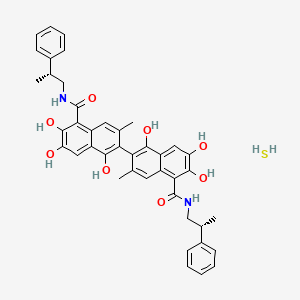
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
